![molecular formula C19H20N4O5S B2844038 2-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carbonyl)-4H-chromen-4-one CAS No. 2034245-09-3](/img/structure/B2844038.png)
2-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carbonyl)-4H-chromen-4-one
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials and the specific reactions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of the compound can be predicted based on its functional groups and the rules of chemical bonding. The pyrazole and chromenone rings, for example, are aromatic and planar, while the diazepane ring is likely to adopt a puckered conformation. The presence of the carbonyl and sulfonyl groups could also affect the overall shape and reactivity of the molecule .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. The carbonyl group could undergo nucleophilic addition reactions, while the pyrazole ring could participate in electrophilic aromatic substitution reactions. The sulfonyl group could also be involved in a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups and overall structure. For example, the presence of the polar sulfonyl and carbonyl groups could increase the compound’s solubility in polar solvents .Scientific Research Applications
Synthesis and Antimicrobial Applications
Compounds incorporating sulfamoyl moieties, similar to the one , have been synthesized for their potential as antimicrobial agents. The synthesis of novel heterocyclic compounds, including chromene derivatives, has been shown to yield promising results against various bacterial and fungal strains. These compounds are synthesized through reactions involving cyanoacetamide, acetylacetone, or arylidenes malononitrile, among others, showcasing their versatility in generating biologically active molecules (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Heterocyclic Compounds and Their Biological Significance
The development of heterocyclic compounds, especially those containing the sulfamoyl group, has been directed towards their antimicrobial efficacy. Similar to the synthesis approaches mentioned earlier, these efforts involve the strategic use of cyanoacetamide with various reagents to produce compounds with potential antibacterial and antifungal properties (Darwish, Atia, & Farag, 2014).
Convergent Synthesis of Diazepane Systems
A study focused on the synthesis of diazepane or diazocane systems, including 1-sulfonyl tetrahydrobenzo[e]-1,4-diazepin-1-ones, demonstrates the utility of a Ugi multicomponent reaction followed by a subsequent intramolecular SN2 reaction. This approach provides a method for creating complex molecular architectures, potentially useful in drug development and other applications requiring diazepane or similar heterocyclic systems (Banfi, Basso, Guanti, Kielland, Repetto, & Riva, 2007).
Antimicrobial Activity of Chromene Derivatives
The synthesis of chromen-2-one and related derivatives has been explored for their antimicrobial activity. These compounds, synthesized through reactions involving salicylaldehyde and active methylene derivatives, have shown significant antibacterial and antifungal activities, highlighting their potential as antimicrobial agents (Fouad, Hessein, Abbas, Farrag, & Ammar, 2018).
Novel Synthesis Approaches for Heterocyclic Compounds
Other studies have focused on developing novel synthesis approaches for heterocyclic compounds, including pyrazoles and pyrazolines, through reactions with diazomethane. These methods contribute to the diverse toolkit available for synthesizing compounds with potential pharmacological applications (Yoshimatsu, Kawahigashi, Honda, & Kataoka, 1997).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepane-1-carbonyl]chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O5S/c1-21-13-14(12-20-21)29(26,27)23-8-4-7-22(9-10-23)19(25)18-11-16(24)15-5-2-3-6-17(15)28-18/h2-3,5-6,11-13H,4,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NADPUAPEBDBSFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carbonyl)-4H-chromen-4-one |
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